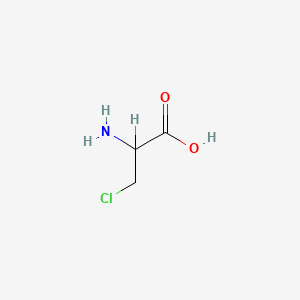![molecular formula C17H10BrNO2 B1265425 6-Bromo-3-methyl-3H-dibenz[f,ij]isoquinoline-2,7-dione CAS No. 81-85-6](/img/structure/B1265425.png)
6-Bromo-3-methyl-3H-dibenz[f,ij]isoquinoline-2,7-dione
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to "6-Bromo-3-methyl-3H-dibenz[f,ij]isoquinoline-2,7-dione" often involves intricate processes aimed at incorporating bromo and methyl groups into the dibenz[de,h]isoquinoline dione structure. For instance, research has demonstrated the synthesis of chromophore-modified bis-naphthalimides, including bis-dibenz[de,h]isoquinoline-1,3-diones, highlighting the importance of bridged chromophores and their impact on cytotoxicity against tumor cells (Braña et al., 1997).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the spatial arrangement of atoms within a compound and its potential interactions. The crystal structure of related compounds, such as 4-(4-Bromophenyl)-1,7,7-trimethyl-1,2,3,4,5,6,7,8-octahydroquinazoline-2,5-dione, provides insights into the arrangement of phenyl rings and the quinazoline ring system, offering a basis for analyzing "6-Bromo-3-methyl-3H-dibenz[f,ij]isoquinoline-2,7-dione" (Candan et al., 2001).
Chemical Reactions and Properties
Chemical reactions involving compounds like "6-Bromo-3-methyl-3H-dibenz[f,ij]isoquinoline-2,7-dione" can exhibit regioselectivity, as seen in the preparation of 7-alkylamino-2-methylquinoline-5,8-diones from bromo-substituted quinolines. These reactions demonstrate the compound's reactivity and potential for further functionalization (Choi & Chi, 2004).
Physical Properties Analysis
The physical properties of "6-Bromo-3-methyl-3H-dibenz[f,ij]isoquinoline-2,7-dione" would typically encompass solubility, melting point, and stability. While specific data on this compound may not be readily available, analysis of related compounds provides a comparative basis, highlighting the stability of heteroacenes like 2-methyl-1,4,6,7,8,9-hexaphenylbenz(g)isoquinolin-3(2H)-one and its significance in organic semiconductor devices (Zhang et al., 2011).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Reactions with Phosphorus Pentachloride : N-methylanthrapyridone, a related compound, reacts with phosphorus pentachloride to form different products at varying temperatures, demonstrating the chemical reactivity of this class of compounds (Popov, Kurdyumova, & Dokunikhin, 1967).
- Preparation Methods for Anticancer Agents : A novel method for preparing specific derivatives of this compound class, with potential applications as anticancer agents, has been developed. This includes a three-step procedure involving oxidation, cyclization, and selective alkylation (Cybulski et al., 2017).
Antitumor Activity
- Chromophore-Modified Bis-Naphthalimides : A series of antitumor agents, including bis-dibenz[de,h]isoquinoline-1,3-diones, were studied. These compounds exhibited significant cytotoxicity and impacted DNA mobility and topoisomerase activity, highlighting their potential in cancer treatment (Braña et al., 1997).
Chemosensor Systems
- Synthesis of Amino Group Derivatives : Derivatives of benzo[de]isoquinoline-1,3-dione containing an amino group showed high chemosensor selectivity in anion determination. This indicates potential applications in analytical chemistry and sensor technologies (Tolpygin et al., 2012).
Anti-Inflammatory Activity
- N-Substituted Derivatives : A series of N-substituted derivatives demonstrated significant anti-inflammatory and local analgesic activity in rodent models. This research suggests potential therapeutic applications for inflammatory conditions (Hall et al., 1990).
Other Applications
- Synthesis of Isoquinoline Derivatives : Research has been conducted on the efficient synthesis of N-substituted 1,2,3,4-tetrahydrobenz[g]isoquinoline-5,10-diones, a new class of quinones. These findings are important for the development of new chemical entities in organic and medicinal chemistry (Jacobs et al., 2008).
Eigenschaften
IUPAC Name |
10-bromo-14-methyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrNO2/c1-19-13-7-6-12(18)16-15(13)11(8-14(19)20)9-4-2-3-5-10(9)17(16)21/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTNAUUGQZYCWGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C3C(=CC1=O)C4=CC=CC=C4C(=O)C3=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5058856 | |
| Record name | 3H-Dibenz[f,ij]isoquinoline-2,7-dione, 6-bromo-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5058856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3-methyl-3H-dibenz[f,ij]isoquinoline-2,7-dione | |
CAS RN |
81-85-6 | |
| Record name | 6-Bromo-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81-85-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3H-Naphtho(1,2,3-de)quinoline-2,7-dione, 6-bromo-3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081856 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3H-Naphtho[1,2,3-de]quinoline-2,7-dione, 6-bromo-3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3H-Dibenz[f,ij]isoquinoline-2,7-dione, 6-bromo-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5058856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-3-methyl-3H-dibenz[f,ij]isoquinoline-2,7-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.257 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-Bromo-3-methyl-3H-dibenz[f,ij]isoquinoline-2,7-dione | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BM8D2P3VV2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



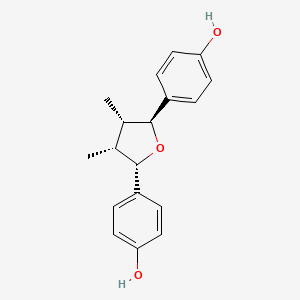
![(2R)-2-[(2S)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-N-{(2R)-2-[(2R)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethyl}-2-hydroxyethan-1-aminium](/img/structure/B1265345.png)
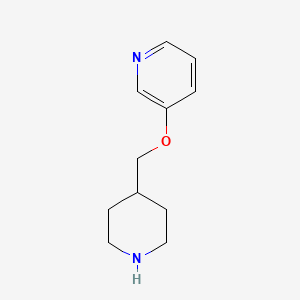
![(2R,3aR,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B1265348.png)
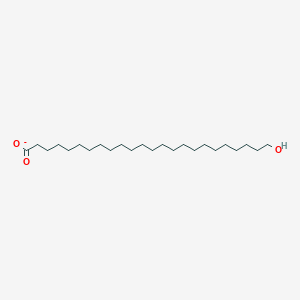
![(4-Methoxyphenyl)-[1-(4-thieno[2,3-d]pyrimidinyl)-4-piperidinyl]methanone](/img/structure/B1265352.png)
![(5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-2-carboxaldehyde](/img/structure/B1265353.png)
![5-(4-Methoxyphenyl)-4-[(1-methyl-5-tetrazolyl)thio]thieno[2,3-d]pyrimidine](/img/structure/B1265354.png)
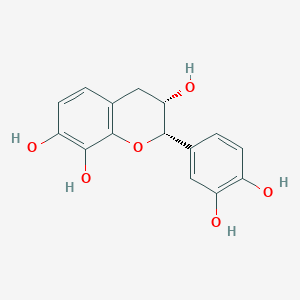
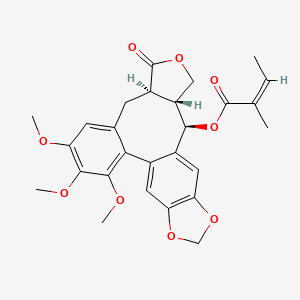
![(1S,14S,18S,19R)-8,10-dioxa-4,17-diazaheptacyclo[15.4.3.01,18.04,19.05,13.07,11.014,19]tetracosa-5,7(11),12,22-tetraen-3-one](/img/structure/B1265357.png)
![(2R)-2-(2,4-Dihydroxyphenyl)-7-hydroxy-5-methoxy-8-[(2S)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one](/img/structure/B1265359.png)
phenyl]methyl}carbamoyl)amino}-1-methylpiperidin-1-ium](/img/structure/B1265361.png)
